

A Comparative Guide to the FGFR4 Inhibitory Activity of Aminodimethylpyrimidinol Derivatives

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Compound of Interest

Compound Name:	Methyl 4-amino-6-methylpyrimidine-2-carboxylate
Cat. No.:	B1400996

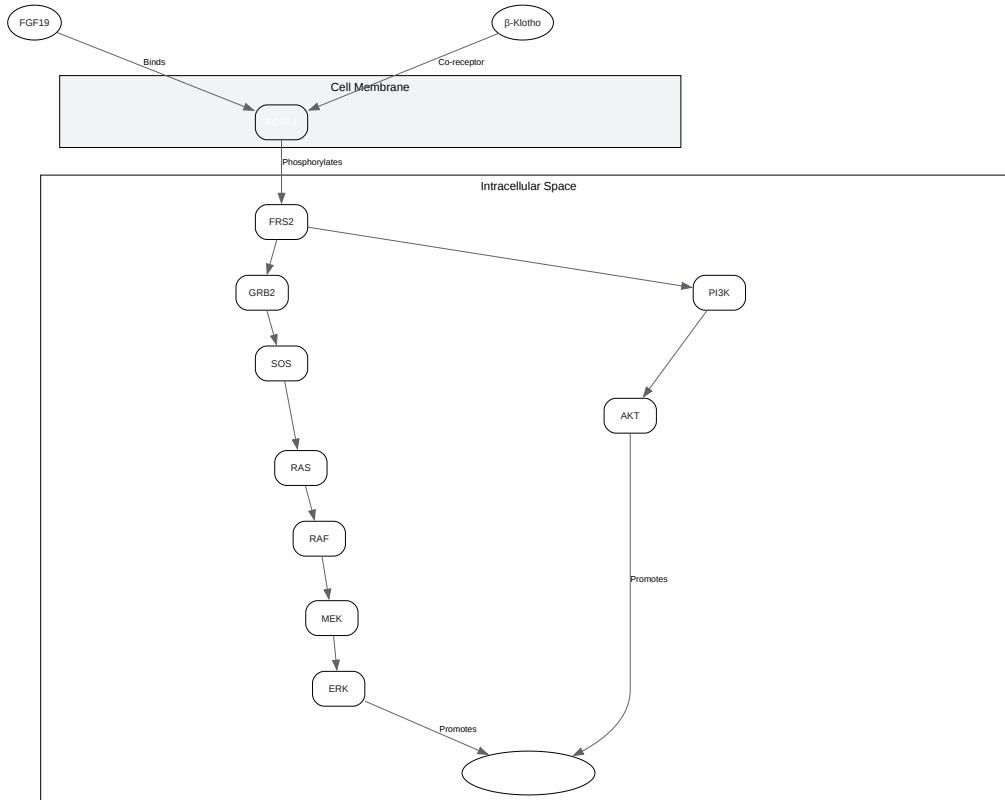
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In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a pivotal target, particularly in hepatocellular carcinoma (HCC) where its signaling pathway is often aberrantly activated.^{[1][2]} The development of selective FGFR4 inhibitors is a critical pursuit to minimize off-target effects associated with pan-FGFR inhibitors, such as hyperphosphatemia resulting from FGFR1 inhibition.^{[3][4]} This guide provides an in-depth comparison of aminodimethylpyrimidinol derivatives, a promising class of FGFR4 inhibitors, with a focus on their inhibitory activity, selectivity, and preclinical efficacy, supported by detailed experimental methodologies.

The Rationale for Targeting FGFR4

The FGF19-FGFR4 signaling axis plays a crucial role in bile acid homeostasis and metabolic regulation.^[5] However, amplification of FGF19 or activating mutations in FGFR4 can drive oncogenesis in various cancers, most notably HCC.^{[1][2]} Activation of FGFR4 initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.^[2] Therefore, potent and selective inhibition of FGFR4 presents a compelling therapeutic strategy to thwart the progression of FGFR4-driven malignancies.

Below is a diagram illustrating the FGF19-FGFR4 signaling pathway.

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Caption: The FGF19-FGFR4 signaling cascade.

Comparative Analysis of Aminodimethylpyrimidinol Derivatives

A novel series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives has been designed and synthesized as selective FGFR4 inhibitors.[6][7] Within this series, compound 6O has demonstrated particularly noteworthy activity. The design strategy involved the introduction of methyl groups to the central pyrimidine ring, which was found to influence both potency and selectivity.[7]

In Vitro Kinase Inhibitory Activity

The inhibitory potency of these compounds against FGFR family kinases was evaluated through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.

Compound	FGFR4 IC50 (nM)	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 Selectivity (Fold vs FGFR1/2/3)
6O	75.3	>50,000	35,482	>30,000	398 - >664
6A	190	1565	1149	277	1.5 - 8
BLU9931 (Control)	-	-	-	-	~50

Data synthesized from a 2022 study on aminodimethylpyrimidinol derivatives.[7][8]

As the data indicates, compound 6O exhibits potent inhibition of FGFR4 with an IC50 of 75.3 nM.[7] Remarkably, it displays exceptional selectivity, being over 398-fold more selective for FGFR4 compared to other FGFR isoforms.[7][8] This high selectivity is a significant advantage, potentially translating to a better safety profile in a clinical setting. The dimethyl groups on the pyrimidine ring of compound 6O are suggested to create a conformation that hinders covalent bonding to FGFR1, 2, and 3, thus contributing to its selectivity.[6] In contrast, compound 6A shows moderate selectivity.[7] BLU9931, a well-characterized selective FGFR4 inhibitor, is included for reference.[7]

Cellular Activity in Hepatocellular Carcinoma Models

The anti-proliferative effects of these derivatives were assessed in HCC cell lines. Hep3B, a cell line known to be sensitive to FGFR4 inhibition, was a key model in these studies.[6][7]

Compound	Hep3B IC50 (µM)	Huh7 IC50 (µM)	H6c7 (Normal Pancreatic Cells) IC50 (µM)
6O	0.98	2.1	>30
BLU9931 (Control)	0.35	1.8	>30

Data represents the mean \pm SEM of three independent experiments.[9]

Compound 6O demonstrated potent anti-proliferative activity against the Hep3B cell line with an IC50 of 0.98 µM.[9] Importantly, it showed significantly less activity against the normal human pancreatic ductal epithelial cell line H6c7, indicating a degree of tumor cell selectivity.[9]

In Vivo Efficacy

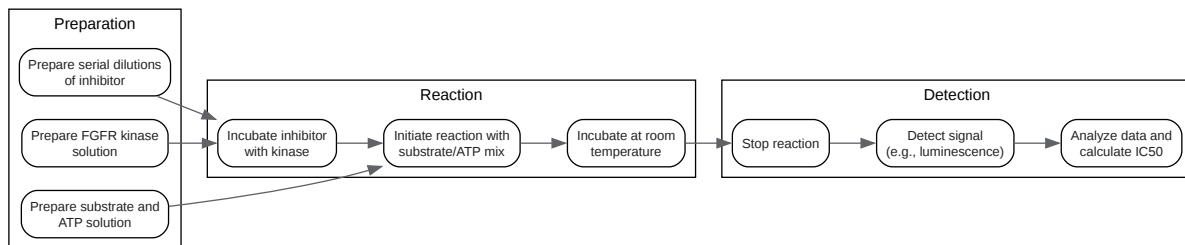
The in vivo anti-tumor activity of compound 6O was evaluated using a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model.[6][7] This model allows for the rapid assessment of a compound's effect on tumor growth and angiogenesis. The results showed that the in vivo anti-tumor activity of compound 6O was comparable to that of BLU9931.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible evaluation of FGFR4 inhibitors.

In Vitro Kinase Assay

This protocol outlines a typical procedure for determining the IC50 values of inhibitors against FGFR kinases.



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Caption: Workflow for an in vitro kinase assay.

Step-by-Step Methodology:

- Inhibitor Preparation: Prepare a series of dilutions of the test compound (e.g., 7 different concentrations) in the appropriate assay buffer.
- Reaction Setup: In a 96-well plate, add the diluted inhibitor to the wells.
- Enzyme Addition: Add the recombinant human FGFR4 enzyme to each well containing the inhibitor and incubate for a specified period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
- Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate (e.g., a poly-Glu,Tyr peptide) and ATP.
- Incubation: Incubate the reaction mixture for a defined time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
- Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

- Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cellular Proliferation (MTT) Assay

This protocol describes a common method for assessing the anti-proliferative activity of compounds on cancer cell lines.

Step-by-Step Methodology:

- Cell Seeding: Seed cancer cells (e.g., Hep3B) into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 3, 10, 30, and 100 μ M) for a specified duration (e.g., 48 hours).[7]
- MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the optical density at a specific wavelength (e.g., 540 nm) using a microplate reader.[7]
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.

Conclusion

The aminodimethylpyrimidinol scaffold represents a promising foundation for the development of highly selective and potent FGFR4 inhibitors. Compound 6O, in particular, stands out due to its exceptional selectivity for FGFR4 over other FGFR family members and its significant anti-proliferative activity in HCC models.[6][7] The detailed experimental protocols provided herein

offer a robust framework for the continued evaluation and comparison of this and other emerging classes of FGFR4 inhibitors. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to advance them toward clinical development for the treatment of FGFR4-driven cancers.

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